Product packaging for 4-(1-(4-Bromophenyl)ethyl)morpholine(Cat. No.:CAS No. 933785-12-7)

4-(1-(4-Bromophenyl)ethyl)morpholine

Cat. No.: B3307829
CAS No.: 933785-12-7
M. Wt: 270.17 g/mol
InChI Key: NCRGTUOKKUWAEU-UHFFFAOYSA-N
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Description

4-(1-(4-Bromophenyl)ethyl)morpholine (CAS 933785-12-7) is a brominated aromatic compound incorporating a morpholine ring, with a molecular formula of C 12 H 16 BrNO and a molecular weight of 270.17 g/mol . This scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known for its ability to improve the pharmacokinetic properties and aqueous solubility of lead compounds . While specific biological data for this exact molecule is limited, structural analogs and derivatives featuring the 4-bromophenyl moiety bonded to a morpholine ring have demonstrated promising research value. For instance, a related semicarbazide compound containing a 4-bromophenyl group was identified as a potent antimicrobial agent against Enterococcus faecalis . Furthermore, morpholine-based molecular frameworks are actively investigated as inhibitors for enzymes like carbonic anhydrase-II, a target for conditions such as glaucoma . The presence of the bromine atom also offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for constructing more complex chemical libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B3307829 4-(1-(4-Bromophenyl)ethyl)morpholine CAS No. 933785-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(4-bromophenyl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRGTUOKKUWAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1 4 Bromophenyl Ethyl Morpholine and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Morpholine (B109124) Derivatives

The formation of the crucial carbon-nitrogen (C-N) bond in morpholine derivatives can be achieved through several reliable methods. These strategies generally involve either the direct alkylation of a pre-existing morpholine ring or the construction of the ring itself with the nitrogen already incorporated.

Direct N-alkylation is a primary method for synthesizing N-substituted morpholines. researchgate.net This approach typically involves the reaction of morpholine with an appropriate alkyl halide. For the synthesis of 4-(1-(4-bromophenyl)ethyl)morpholine, this would involve reacting morpholine with 1-(4-bromophenyl)ethyl halide. The traditional method often uses alkyl halides, but this can be limited by the toxicity of the reagents and the production of salt waste. researchgate.net An alternative, more environmentally friendly approach is the reductive alkylation of morpholine with alcohols, which proceeds through the dehydrogenation of the alcohol to a carbonyl intermediate that then reacts with the amine. researchgate.net Research into the N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al2O3 catalyst has shown high conversion and selectivity, particularly with primary alcohols. researchgate.net

Another significant strategy is the formation of the morpholine ring from a 1,2-amino alcohol precursor, a process also known as cycloalkylation. chemrxiv.orgchemrxiv.org A recently developed one or two-step protocol uses ethylene (B1197577) sulfate (B86663) and a base like tBuOK to convert 1,2-amino alcohols into morpholines with high yields. chemrxiv.orgchemrxiv.orgnih.gov This method is notable for its ability to achieve selective monoalkylation of the amine, which is often a challenge in such syntheses. chemrxiv.org The reaction involves a simple SN2 reaction between the amine of the amino alcohol and ethylene sulfate. chemrxiv.orgnih.gov

A general method for preparing enamines, which are precursors for alkylation, involves the reaction of a secondary amine like morpholine with a ketone such as cyclohexanone (B45756) in the presence of an acid catalyst like p-toluenesulfonic acid. orgsyn.org While not a direct route to the title compound, this highlights a fundamental reactivity of morpholine used in building more complex structures. orgsyn.org

Palladium-catalyzed C-N cross-coupling, or the Buchwald-Hartwig amination, stands as one of the most important methods for synthesizing arylamines, including N-arylmorpholines. wiley.comnih.gov This reaction allows for the coupling of an aryl halide or pseudo-halide with a nitrogen nucleophile like morpholine. nih.govresearchgate.net The development of highly active catalysts has made this a versatile tool in both academic and industrial research. wiley.comnih.gov

The choice of ligand bound to the palladium center is crucial for the catalyst's activity, productivity, and scope. wiley.com Ligands such as ylide-substituted phosphines (YPhos) have shown remarkable activity, enabling the coupling of various aryl chlorides with amines, including morpholine, at room temperature with high yields. wiley.com Similarly, systems based on biaryl phosphine (B1218219) ligands are effective for coupling primary and secondary amines with a wide range of aryl and heteroaryl halides. nih.gov

The following table summarizes the results of a palladium-catalyzed amination of various aryl chlorides with morpholine, demonstrating the effectiveness of a specific catalyst system under optimized conditions.

Table 1: Palladium-Catalyzed Amination of Morpholine with Various Aryl Chlorides

Entry Aryl Chloride Product Yield (%)
1 4-Chlorotoluene 4-(p-tolyl)morpholine 94
2 Chlorobenzene 4-phenylmorpholine 92
3 4-Chloroanisole 4-(4-methoxyphenyl)morpholine 99
4 2-Chlorotoluene 4-(o-tolyl)morpholine 98
5 1-Chloronaphthalene 4-(naphthalen-1-yl)morpholine 99

This table is generated based on data from a study on ylide-substituted phosphine ligands in palladium-catalyzed C-N coupling reactions. wiley.com

While the Buchwald-Hartwig amination is ideal for creating a direct bond between an aromatic ring and the morpholine nitrogen, the synthesis of this compound would typically proceed via alkylation as described in section 2.1.1. However, these palladium-catalyzed methods are fundamental for creating a vast array of N-arylmorpholine analogues. researchgate.net

Stereoselective Synthesis of Chiral this compound Enantiomers

The title compound possesses a stereocenter at the carbon atom connecting the phenyl ring and the morpholine nitrogen. The synthesis of a single enantiomer (either R or S) requires stereoselective methods, which are critical in pharmaceutical development as different enantiomers can have different biological activities.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recycled. wikipedia.org This is a reliable and versatile strategy for producing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

One approach involves using naturally derived chiral molecules. For instance, pseudoephedrine can be used as a chiral auxiliary to synthesize chiral 1,2-amino alcohols, which are precursors to morpholines. nih.gov The reaction between arylglyoxals and a pseudoephedrine auxiliary can produce chiral morpholinone products with high yield and selectivity, which can then be converted to the desired chiral morpholine derivative. nih.gov Other common auxiliaries include oxazolidinones and camphorsultam. wikipedia.orgsigmaaldrich.com The synthesis of unnatural chiral α-amino acids has been achieved through the alkylation of chiral glycine (B1666218) derivatives that have an axially chiral BINOL auxiliary. wikipedia.org

Asymmetric catalysis involves using a chiral catalyst to influence the stereochemical outcome of a reaction, creating a chiral product from a prochiral substrate. This method is highly efficient as only a small amount of the chiral catalyst is needed.

For the formation of the C-(aryl)ethyl-N bond, catalytic asymmetric methods can be employed. Electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine is one such method to produce chiral morpholines. banglajol.info The stereochemistry of the starting amino alcohol directs the formation of a specific diastereomer of the resulting bromomethyl-substituted morpholine. banglajol.info

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful technique. nih.gov This reaction can create C-C bonds adjacent to a nitrogen atom with high enantioselectivity. nih.govresearchgate.net While often used for C-C bond formation, related catalytic systems can be adapted for C-N bond formation. Rhodium-catalyzed asymmetric cross-coupling reactions between racemic allylic chlorides and aryl boronic esters have also been developed, proceeding via a kinetic resolution to yield enantiopure products. acs.org Such catalytic systems, which often involve chiral phosphine ligands, are instrumental in forming chiral centers with high enantiomeric excess (ee). acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions such as the choice of catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product. researchgate.net The synthesis of morpholine derivatives is no exception, and systematic screening of these parameters is a standard part of developing a robust synthetic protocol.

For example, in an electrophile-induced cyclization to form a chiral morpholine, quenching the reaction at different times can significantly affect the conversion and diastereomeric excess (de). banglajol.info In one study, quenching the reaction after 5 minutes resulted in 60% conversion with 100% de, whereas allowing the reaction to proceed to completion led to a mixture of diastereomers. banglajol.info The electronic nature of substituents on the aryl ring also plays a role; an electron-donating group was found to accelerate the reaction and improve the isolated yield of a single diastereomer. banglajol.info

The following table illustrates the optimization of a reaction to synthesize a chromenoquinoline derivative, showcasing how different parameters are varied to find the ideal conditions. A similar process would be applied to the synthesis of this compound.

Table 2: Optimization of Reaction Conditions for a Sample Synthesis

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Iodine (10) Ethanol Reflux 5.0 68
2 Iodine (15) Ethanol Reflux 4.5 77
3 Iodine (20) Ethanol Reflux 4.0 85
4 Iodine (25) Ethanol Reflux 4.0 85
5 Iodine (20) Methanol Reflux 5.0 72
6 Iodine (20) Acetonitrile Reflux 6.0 55
7 p-TSA (20) Ethanol Reflux 8.0 45
8 None Ethanol Reflux 24.0 No Product

This table is adapted from a study on the optimization of molecular iodine-catalyzed synthesis and demonstrates a typical optimization workflow. The optimal conditions are highlighted in bold. researchgate.net

Advanced Structural Characterization and Elucidation of 4 1 4 Bromophenyl Ethyl Morpholine

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Investigation of Crystal Packing and Intermolecular Forces

A comprehensive investigation into the crystal packing and intermolecular forces of a compound provides crucial insights into its solid-state behavior, influencing properties such as stability, solubility, and melting point. This analysis is typically achieved through single-crystal X-ray diffraction, which reveals the precise three-dimensional arrangement of molecules within the crystal lattice and the nature of the non-covalent interactions that govern this arrangement.

However, a thorough search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of 4-(1-(4-Bromophenyl)ethyl)morpholine. Detailed information regarding its crystal system, space group, unit cell dimensions, and specific intermolecular contacts is not available at this time.

In the absence of experimental data for the title compound, we can look to the crystallographic analysis of closely related structures to hypothesize potential intermolecular interactions. For instance, studies on similar brominated aromatic and morpholine-containing compounds often reveal the presence of several key non-covalent forces that are likely to be significant in the crystal packing of this compound.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypePotential Participating Atoms/GroupsDescription
Halogen Bonding Bromine (Br) atom and electronegative atoms (e.g., Oxygen or Nitrogen of the morpholine (B109124) ring)The electrophilic region on the bromine atom can interact favorably with the lone pairs of electrons on the oxygen or nitrogen atoms of a neighboring morpholine ring. This type of interaction is a significant directional force in the crystal packing of many halogenated organic compounds.
Hydrogen Bonding C-H donors (from the ethyl and phenyl groups) and the Oxygen or Nitrogen atoms of the morpholine ring as acceptors.Weak C-H···O and C-H···N hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice. The morpholine oxygen, in particular, is a good hydrogen bond acceptor.
π-π Stacking Phenyl rings of adjacent moleculesThe aromatic rings can stack in either a face-to-face or offset fashion, contributing to the overall stability of the crystal structure through delocalized π-electron interactions.
van der Waals Forces All atoms in the moleculeThese non-specific attractive and repulsive forces, arising from temporary fluctuations in electron density, are ubiquitous and contribute significantly to the overall crystal packing efficiency.

Detailed Research Findings

Without experimental data, a detailed quantitative analysis of the intermolecular forces for this compound cannot be provided. However, based on the functional groups present in the molecule, the following interactions would be the primary focus of a future crystallographic study:

Role of the Bromine Atom: The bromine atom is expected to be a key player in directing the crystal packing. Its propensity to form halogen bonds (Br···O or Br···N) would likely be a dominant feature, potentially leading to the formation of specific supramolecular synthons, such as chains or dimers. The strength and geometry of these bonds would be a primary focus of the analysis.

Aromatic Interactions: The 4-bromophenyl group provides a platform for various π-interactions. In addition to π-π stacking, C-H···π interactions, where a C-H bond from a neighboring molecule points towards the face of the aromatic ring, are also highly probable.

To definitively characterize the crystal packing and intermolecular forces of this compound, a single-crystal X-ray diffraction experiment would be required. The resulting data would allow for the precise measurement of bond lengths, angles, and intermolecular distances, providing unequivocal evidence for the interactions hypothesized above.

Table 2: Hypothetical Crystallographic Data Presentation

This table is a template for how the data would be presented if it were available and is for illustrative purposes only.

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Calculated Density (g/cm³) To be determined
Key Intermolecular Contact Distance (Å)
e.g., C-H···OTo be determined
e.g., Br···NTo be determined
e.g., π-π stacking distanceTo be determined

Further computational studies, such as Hirshfeld surface analysis, could complement experimental data by providing a visual and quantitative breakdown of the different types of intermolecular contacts, thereby offering a deeper understanding of the crystal's architecture.

Chemical Reactivity and Derivatization Pathways of 4 1 4 Bromophenyl Ethyl Morpholine

Transformations Involving the Bromine Atom

The bromine atom attached to the phenyl ring is a key functional group that opens up numerous possibilities for derivatization, primarily through substitution and coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Functionalization

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This method is widely used to form biaryl structures. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(0) catalyst has been reported to produce novel pyrimidine (B1678525) analogs. mdpi.com Similarly, the coupling of 4-bromoacetophenone with phenylboronic acid yields 4-acetylbiphenyl. researchgate.net The reaction is known to be effective for a wide range of substrates, including electron-rich boronic acids. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction is a versatile tool for creating complex organic molecules and has been used in the synthesis of natural products. nih.govyoutube.comnih.gov The mechanism typically involves oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org This method is instrumental in the synthesis of arylalkynes. The reaction can be performed under mild conditions, including at room temperature and in aqueous media. wikipedia.orgresearchgate.net There are also copper-free versions of the Sonogashira reaction. libretexts.orgresearchgate.net A general procedure for the palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides has been reported, which allows for a broad substrate scope. acs.org

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Coupling Organoboron Reagent Palladium Catalyst + Base Biaryl Compound
Heck Reaction Alkene Palladium Catalyst + Base Substituted Alkene
Sonogashira Coupling Terminal Alkyne Palladium Catalyst + Copper(I) Co-catalyst + Base Arylalkyne

Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom in the morpholine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine. atamankimya.com

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the morpholine nitrogen allows for N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkyl halide or other alkylating agent to form a new carbon-nitrogen bond. researchgate.netresearchgate.net For example, N-alkylation of morpholine with alcohols can be achieved using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net The synthesis of N-substituted morpholine nucleoside derivatives has been reported starting from ribonucleosides through reductive amination. nih.gov

N-Acylation: This reaction occurs when the morpholine nitrogen attacks an acylating agent, such as an acyl chloride or anhydride, to form an N-acylmorpholine derivative. google.comgoogle.com For instance, N-acetylmorpholine can be synthesized by reacting morpholine with acetic acid, acetic anhydride, or acetyl chloride. google.comgoogle.com

Formation of Quaternary Ammonium (B1175870) Salts

The morpholine nitrogen can undergo further alkylation to form a quaternary ammonium salt. This reaction typically involves treating the morpholine derivative with an excess of an alkylating agent. quora.com The synthesis of morpholine quaternary ammonium salt type ionic liquids has been reported. google.compatsnap.com These salts have potential applications as antimicrobial agents. nih.govresearchgate.net

Functionalization of the Ethyl Linker and Phenyl Ring

Beyond the primary reactive sites of the bromine and nitrogen atoms, the ethyl linker and the phenyl ring itself can undergo further functionalization.

The benzylic C-H bonds of the ethyl group are susceptible to functionalization. rsc.orgresearchgate.net Methods for benzylic C-H functionalization include deprotonation, which is facilitated by the π-coordination of an electrophilic transition metal complex to the phenyl ring, and radical-based approaches. rsc.org These reactions can lead to the formation of new C-N and C-O bonds at the benzylic position. nih.gov

The phenyl ring, being activated by the morpholinoethyl group, can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. fiveable.me The position of substitution (ortho, meta, or para) is directed by the existing substituents.

Synthesis of Diversified Analogs and Scaffolds

The chemical scaffold of 4-(1-(4-bromophenyl)ethyl)morpholine serves as a valuable starting point for the generation of diverse molecular architectures. The presence of the bromophenyl group is a key feature, enabling a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of various substituents and the construction of more complex molecular frameworks, which is a cornerstone of modern medicinal chemistry and materials science. The primary pathways for derivatization focus on forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the site of the bromo substituent.

Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Analogs

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or boronic ester. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgudel.edu Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids. udel.edu

For this compound, Suzuki coupling provides a direct route to biaryl analogs. By reacting the parent compound with various aryl or heteroaryl boronic acids, a diverse library of derivatives can be synthesized. The general reaction scheme is depicted below:

General Reaction Scheme: Suzuki-Miyaura Coupling Starting Material: this compound reacts with a generic boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and base to yield the coupled product.

The research findings indicate that typical catalysts for this transformation include palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often paired with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). udel.eduarkat-usa.orgCommon bases include aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). udel.eduresearchgate.net

Analog StructureCoupling Partner (Ar-B(OH)₂)Typical Catalyst SystemPotential Significance
4-(1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)morpholine(4-methoxyphenyl)boronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/WaterIntroduces an electron-donating group, potentially modifying electronic properties and receptor interactions.
4-(1-(4-(pyridin-3-yl)phenyl)ethyl)morpholinePyridine-3-boronic acidPd(OAc)₂, PPh₃, K₃PO₄, 1,4-DioxaneIncorporates a basic nitrogen atom, enhancing solubility and providing a site for hydrogen bonding.
4'-(1-morpholinoethyl)-[1,1'-biphenyl]-3-carbonitrile(3-cyanophenyl)boronic acidPd(dppf)Cl₂, K₂CO₃, DMF/WaterAdds an electron-withdrawing nitrile group, which can act as a hydrogen bond acceptor.

Buchwald-Hartwig Amination for Arylamine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgThis reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgThe process typically requires a palladium precatalyst, a specialized phosphine ligand, and a strong base. rsc.org Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines, including various heterocyclic amines. rsc.orgThis pathway is crucial for creating analogs with diverse polarity, basicity, and hydrogen-bonding capabilities.

General Reaction Scheme: Buchwald-Hartwig Amination

Starting Material: this compound reacts with a generic amine (R¹R²NH) in the presence of a palladium catalyst, ligand, and base to form the corresponding arylamine derivative.

Catalyst systems have evolved through several generations, with modern systems utilizing sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) that promote high catalytic activity under mild conditions. rsc.orgnih.govSodium tert-butoxide (NaOtBu) is a commonly used base. rsc.org

Analog StructureCoupling Partner (Amine)Typical Catalyst SystemPotential Significance
N-benzyl-4-(1-morpholinoethyl)anilineBenzylaminePd₂(dba)₃, XPhos, NaOtBu, TolueneIntroduces a flexible, lipophilic benzyl (B1604629) group.
4-(1-(4-(piperazin-1-yl)phenyl)ethyl)morpholinePiperazine (B1678402)Pd(OAc)₂, BINAP, Cs₂CO₃, 1,4-DioxaneAdds a piperazine ring, a common pharmacophore that improves aqueous solubility and offers a second site for derivatization.
4-(1-(4-(1H-indol-5-yl)phenyl)ethyl)morpholineIndole (as an amine equivalent)Pd₂(dba)₃, RuPhos, K₃PO₄, TolueneCreates a C-N linkage to a complex heteroaromatic system, significantly increasing structural complexity.

Sonogashira and Heck Couplings for Alkynyl and Alkenyl Analogs

To further diversify the core scaffold, C-C bonds can be formed using terminal alkynes (Sonogashira coupling) or alkenes (Heck reaction), introducing unsaturated linkages.

The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgThis reaction is highly efficient for creating arylalkynes, which are versatile intermediates for further transformations or can be target structures themselves. youtube.comModern protocols sometimes allow for copper-free conditions, which can be advantageous in certain contexts. organic-chemistry.orgnih.gov The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an aryl halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orgThis reaction is a powerful tool for creating substituted alkenes and is widely used in the synthesis of complex organic molecules. wikipedia.orgbeilstein-journals.orgGeneral Reaction Schemes: Sonogashira and Heck Couplings

Top: Sonogashira coupling with a terminal alkyne. Bottom: Heck reaction with an alkene.

Reaction TypeAnalog StructureCoupling PartnerTypical Catalyst SystemPotential Significance
Sonogashira4-(1-(4-(phenylethynyl)phenyl)ethyl)morpholinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, TriethylamineIntroduces a rigid, linear alkynyl linker, extending the molecular scaffold.< wikipedia.org/td>
Sonogashira4-(1-(4-((trimethylsilyl)ethynyl)phenyl)ethyl)morpholineEthynyltrimethylsilanePd(PPh₃)₄, CuI, DiisopropylamineInstalls a protected alkyne that can be deprotected and used for further coupling reactions.< wikipedia.org/td>
HeckEthyl (E)-3-(4-(1-morpholinoethyl)phenyl)acrylateEthyl acrylatePd(OAc)₂, P(o-tolyl)₃, TriethylamineAdds a conjugated ester moiety, which can serve as a Michael acceptor or be hydrolyzed to a carboxylic acid.< wikipedia.orgorganic-chemistry.org/td>
Heck4-(1-(4-styrylphenyl)ethyl)morpholineStyrenePdCl₂, PPh₃, K₂CO₃, DMFForms a stilbene-like structure, a core found in various biologically active compounds.< wikipedia.org/td>

Through these powerful and versatile cross-coupling reactions, the this compound scaffold can be systematically and efficiently elaborated into large libraries of diverse analogs, enabling comprehensive exploration of its potential in various scientific fields.

Computational Chemical Investigations of 4 1 4 Bromophenyl Ethyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For 4-(1-(4-Bromophenyl)ethyl)morpholine, DFT calculations can elucidate its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Detailed Research Findings: A typical DFT study on this compound would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G++(d,p). nih.gov This process determines the most stable, lowest-energy molecular structure. From the optimized structure, a variety of electronic properties can be calculated.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a larger gap suggests higher stability. nih.govresearchgate.net For a molecule with an aromatic ring and heteroatoms like this compound, the HOMO is often localized on the electron-rich bromophenyl ring, while the LUMO may be distributed across the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov The MEP for this compound would likely show a negative potential around the morpholine's oxygen atom, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms. nih.gov

Furthermore, DFT can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, assigning electronic transitions like π-π* transitions, which are expected for the aromatic system. nih.gov

Table 5.1: Predicted Electronic Properties of this compound via DFT

Calculated ParameterPredicted Value/InformationComputational Method Reference
Optimization MethodB3LYP/6-311G++(d,p) nih.govresearchgate.net
HOMO EnergyLocalized on bromophenyl ring nih.gov
LUMO EnergyDistributed across the molecule nih.gov
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability researchgate.net
Molecular Electrostatic Potential (MEP)Negative potential on morpholine (B109124) oxygen; positive on hydrogens nih.govnih.gov
Predicted UV-Vis λmaxπ-π* transition from the aromatic ring nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms and their relative energies.

Detailed Research Findings: The flexibility of this compound arises from several rotatable single bonds: the bond connecting the bromophenyl ring to the ethyl group, the C-C bond within the ethyl side chain, and the C-N bond linking the ethyl group to the morpholine ring. The morpholine ring itself can exist in different conformations, with the "chair" form being generally more stable than the "boat" or "twist-boat" forms.

Table 5.2: Hypothetical Conformational Energy Analysis

Conformer FeatureDescriptionRelative Energy (kcal/mol)
Morpholine RingChair Conformation0 (Reference)
Morpholine RingBoat Conformation> 5
Phenyl-Ethyl TorsionAnti-periplanar~0-1
Phenyl-Ethyl TorsionSyn-periplanar (eclipsed)> 4 (Steric clash)
Ethyl-Morpholine TorsionStaggered~0-2

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties. researchgate.net For derivatives of this compound, QSAR can be used to predict physicochemical properties or non-clinical biological activities without synthesizing and testing every compound.

Detailed Research Findings: A 3D-QSAR study on a series of morpholine derivatives would begin with the creation of a dataset of analogous compounds with known activities. nih.govfrontiersin.org The three-dimensional structures of these molecules are aligned based on a common scaffold, such as the morpholine or phenyl ring. frontiersin.org

From these aligned structures, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties, including:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies. researchgate.net

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which describes lipophilicity. researchgate.net

Topological descriptors: Which describe atomic connectivity and molecular branching.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov The resulting QSAR model can identify which molecular features are most important for a given property. For example, a model might reveal that increasing the hydrophobicity of the substituent on the phenyl ring enhances a particular activity, or that the steric bulk around the morpholine ring is detrimental. researchgate.netnih.gov

Table 5.3: Common Molecular Descriptors in QSAR Studies of Morpholine Derivatives

Descriptor ClassExample DescriptorRelevanceReference
ElectronicDipole MomentInfluences polar interactions researchgate.net
ElectronicHOMO/LUMO EnergiesRelates to chemical reactivity and charge transfer researchgate.net
HydrophobicLogPDescribes solubility and membrane permeability researchgate.net
Steric/TopologicalMolecular Volume/AreaRelates to binding site fit and steric hindrance researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme, over time. nih.gov These simulations model the movements of atoms and molecules, offering insights into the stability of the ligand-protein complex and the nature of their interactions.

Detailed Research Findings: An MD simulation begins with a starting structure of the protein-ligand complex, often obtained from molecular docking. This complex is placed in a simulated physiological environment, typically a box of water molecules and ions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory of the complex's dynamic behavior is generated. nih.govnih.gov

Analysis of the MD trajectory can reveal:

Stability of the complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD suggests the ligand remains bound in a consistent pose.

Flexibility of the protein: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can show which parts of the protein become more or less flexible upon ligand binding.

Key interactions: The simulation can track the formation and breaking of specific interactions, such as hydrogen bonds, between the ligand and protein over time, highlighting the most persistent and important contacts. nih.gov

For this compound, MD simulations could show how the morpholine ring orients itself within a binding pocket to form hydrogen bonds and how the bromophenyl group settles into a hydrophobic pocket. nih.gov

Table 5.4: Key Stages and Analyses of an MD Simulation

Simulation Stage / AnalysisPurposeTypical Output
System SetupPrepare the complex in a simulated environmentSolvated protein-ligand system
Energy MinimizationRemove initial steric clashesLow-energy starting structure
Equilibration (NVT/NPT)Bring the system to the desired temperature and pressureStabilized system density and temperature
Production RunGenerate the trajectory for analysisAtomic coordinates over time (trajectory file)
RMSD AnalysisAssess the structural stability of the complexPlot of RMSD vs. time
RMSF AnalysisIdentify flexible regions of the proteinPlot of RMSF vs. residue number
Interaction AnalysisQuantify specific ligand-protein contactsHydrogen bond occupancy, interaction timelines

Prediction of Molecular Interactions and Binding Affinities

Predicting the specific interactions a ligand forms with its target and the strength of that binding (binding affinity) is a central goal of computational drug design. nih.govplos.org For this compound, these predictions can guide the optimization of its structure to improve its potential efficacy.

Detailed Research Findings: The binding of this compound to a target would be mediated by a combination of non-covalent interactions. Computational methods can identify and characterize these interactions:

Hydrogen Bonds: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group (if protonated) could be a donor.

Hydrophobic Interactions: The phenyl ring and ethyl group can form favorable interactions with nonpolar amino acid residues in a binding pocket.

π-π Stacking: The aromatic bromophenyl ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan. acs.org

Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can be a significant and highly directional interaction. acs.org

Following molecular docking and MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding. frontiersin.org These methods calculate the binding affinity by combining the molecular mechanics energy of the complex with solvation energy terms, providing a quantitative prediction that can be used to rank different ligands. nih.govsemanticscholar.org

Table 5.5: Potential Molecular Interactions and a-Binding Affinity Prediction Methods

Interaction Type / MethodDescriptionRelevant Moiety of CompoundReference
Hydrogen BondInteraction with H-bond donors/acceptorsMorpholine Oxygen/Nitrogen nih.gov
Hydrophobic InteractionInteraction with nonpolar residuesPhenyl ring, ethyl group nih.gov
π-π StackingStacking with aromatic residuesBromophenyl ring acs.org
Halogen BondInteraction between bromine and an electronegative atomBromine atom acs.org
Binding Affinity Prediction
MM/PBSA or MM/GBSAEnd-point free energy calculation from MD snapshotsEntire Molecule frontiersin.org

Mechanistic Investigations of 4 1 4 Bromophenyl Ethyl Morpholine in Biological Systems in Vitro/in Silico Focus

Molecular Target Identification and Binding Characterization

No specific molecular targets have been identified for 4-(1-(4-Bromophenyl)ethyl)morpholine in the existing literature. There are no available binding characterization studies, enzyme inhibition assays, or receptor profiling data for this particular compound.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II)

There are no public records of this compound being screened for inhibitory activity against Carbonic Anhydrase-II or any other enzyme. Although various morpholine (B109124) derivatives have been evaluated as enzyme inhibitors, data for this specific compound is absent. ijprs.comresearchgate.net

Ligand-Receptor Interaction Profiling

No studies detailing the interaction profile of this compound with any biological receptors were found. Research on morpholine derivatives as ligands for various receptors exists, but none focus on this specific molecule. nih.govsci-hub.se

Structure-Activity Relationship (SAR) Studies on Substituted Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. However, no such studies centered on this compound or its substituted derivatives have been published. The general SAR principles for the morpholine class of compounds cannot be specifically and accurately applied to this molecule without direct experimental evidence. sci-hub.seresearchgate.net

Elucidation of Molecular Mechanisms in Biological Pathways (Excluding Therapeutic Efficacy)

There is no available research elucidating the molecular mechanisms through which this compound might act in any biological pathway.

Influence of Morpholine Moiety on Pharmacokinetic/Pharmacodynamic Properties (In Vitro/In Silico)

The morpholine moiety is generally recognized in medicinal chemistry for its potential to improve the pharmacokinetic profiles of drug candidates, often by enhancing properties like solubility. nih.govresearchgate.net However, there are no in vitro or in silico studies that specifically analyze the influence of the morpholine group within the precise structural context of this compound on its pharmacokinetic or pharmacodynamic properties.

Potential Applications of 4 1 4 Bromophenyl Ethyl Morpholine in Materials Science and Catalysis

Role as a Ligand in Transition Metal Catalysis and Asymmetric Synthesis

The molecular structure of 4-(1-(4-Bromophenyl)ethyl)morpholine makes it a promising candidate for use as a ligand in transition metal catalysis. The nitrogen atom within the morpholine (B109124) ring can act as a coordinating agent for transition metals, forming stable complexes that can catalyze a variety of chemical reactions researchgate.netnih.govtandfonline.com. The presence of a chiral center on the ethyl bridge connecting the phenyl and morpholine rings is particularly significant for asymmetric synthesis. Chiral ligands are crucial for inducing enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer over the other acs.orgsemanticscholar.org.

Research into related chiral morpholine derivatives has demonstrated their effectiveness in asymmetric synthesis semanticscholar.orgbanglajol.info. For instance, catalytic methods have been developed for the enantioselective synthesis of 3-substituted morpholines using a one-pot tandem reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation organic-chemistry.orgnih.gov. Mechanistic studies of these reactions suggest that hydrogen-bonding interactions between the ligand and the substrate are critical for achieving high enantiomeric excess organic-chemistry.orgnih.gov. The oxygen atom in the morpholine backbone of compounds like this compound could play a similar role in directing stereochemistry.

Furthermore, the bromophenyl group offers a site for further functionalization, allowing for the tuning of the ligand's electronic and steric properties. This adaptability is highly desirable in the development of new catalysts for specific transformations emory.edu. The development of novel ligands for transition-metal complexes is an active area of research aimed at creating more efficient and selective catalysts for industrial processes, including the production of pharmaceuticals and fine chemicals chiba-u.jp.

Incorporation into Polymeric Structures and Composites

Morpholine derivatives are increasingly being explored for their use in polymer science. Poly(N-acryloylmorpholine) (PNAM), for example, is a biocompatible and hydrophilic polymer that is considered an alternative to PEG in biomedical applications researchgate.net. The ability to incorporate the morpholine moiety into polymer chains can impart desirable properties such as improved solubility and biocompatibility researchgate.net.

For the specific compound this compound, its structural features suggest it could be incorporated into polymeric structures to create materials with enhanced properties. The related compound, 4-(4-Bromophenyl)morpholine, is noted for its use in the formulation of specialty polymers and resins, where it can improve thermal stability and chemical resistance chemimpex.com. The presence of the bulky bromophenyl group in this compound could contribute to creating polymers with high glass transition temperatures and specific mechanical properties.

The bromine atom on the phenyl ring also serves as a reactive handle for polymerization reactions or for post-polymerization modification. This functionality allows for the creation of crosslinked materials or composites with tailored characteristics. Researchers have developed new ionizable monomers based on morpholine, such as N-ethyl morpholine methacrylate, to prepare smart hydrogels for applications in drug delivery and tissue engineering nih.gov. Similarly, this compound could be functionalized to create novel monomers for advanced polymer systems.

Use as a Building Block for Functional Materials

The term "building block" refers to a molecule that can be used as a starting point for the synthesis of more complex, functional materials. Morpholine and its derivatives are considered valuable scaffolds in medicinal chemistry and materials science due to their versatile chemical properties and biological relevance researchgate.netnih.govlifechemicals.com.

This compound serves as a multifunctional building block. The morpholine ring provides a stable, polar heterocyclic core. The bromophenyl group is a classic example of a functionalizable unit in organic synthesis, readily participating in cross-coupling reactions (like Suzuki or Heck reactions) to link the molecule to other structures, forming larger, more complex functional materials . This capability is essential for designing materials with specific electronic, optical, or recognition properties.

Phenolic compounds, which share the aromatic feature of the bromophenyl group, are themselves important building blocks for assembling functional materials due to properties like metal chelation, hydrogen bonding, and redox activity nih.gov. By analogy, the bromophenyl moiety of this compound could be converted to a phenolic group or other functional groups to create advanced materials for applications ranging from catalysis to biomedicine nih.gov. The synthesis of such materials often relies on the self-assembly of these building blocks, driven by non-covalent interactions, to create ordered structures with emergent properties nih.gov.

Broader Industrial Applications of Morpholine Scaffolds

The morpholine heterocycle is a component of numerous compounds with significant industrial applications atamankimya.com. Its unique combination of an ether and an amine group within a stable six-membered ring leads to a wide range of uses across various sectors wikipedia.org.

One of the most prominent applications of morpholine is as a corrosion inhibitor, particularly in steam boiler systems for power plants wikipedia.orgnih.govchemtexltd.com. Its volatility is similar to that of water, allowing it to distribute evenly throughout both the water and steam phases, where it neutralizes acidic components like carbon dioxide to protect metal surfaces wikipedia.orgchemtexltd.com.

In the chemical industry, morpholine and its derivatives serve as intermediates in the production of a multitude of products. A significant portion of morpholine is used to manufacture rubber vulcanization accelerators atamankimya.comnih.govchemicalbook.com. It is also a building block in the synthesis of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib atamankimya.comwikipedia.org. Furthermore, morpholine derivatives are used as optical brighteners, agricultural fungicides (such as fenpropimorph and tridemorph), and as solvents in organic synthesis atamankimya.comwikipedia.orgchemicalbook.com. The versatility of the morpholine scaffold ensures its continued importance in industrial chemistry e3s-conferences.org.

Industrial Sector Application of Morpholine Scaffolds Function Examples / References
Power Generation Corrosion InhibitorpH adjustment in steam boiler systemsNeutralizes carbonic acid to prevent corrosion of pipes wikipedia.orgnih.govchemtexltd.com
Rubber Industry Chemical IntermediateProduction of rubber vulcanization acceleratorsAccelerators like DTOS, MDS, and NOBS atamankimya.comnih.govchemicalbook.com
Pharmaceuticals Synthetic Building BlockSynthesis of Active Pharmaceutical Ingredients (APIs)Antibiotic (Linezolid), Anticancer agent (Gefitinib) atamankimya.comwikipedia.org
Agrochemicals FungicidesInhibition of ergosterol biosynthesis in fungiFenpropimorph, Tridemorph, Amorolfine wikipedia.orgchemicalbook.com
Manufacturing Additives & SolventsWaxes, polishes, optical brighteners, dyesUsed as emulsifiers and solvents due to polarity atamankimya.comnih.gov
Water Treatment Chemical AdditiveCorrosion protection and pH controlUsed in various industrial water systems atamankimya.comchemtexltd.com

Future Research Directions and Unexplored Avenues for 4 1 4 Bromophenyl Ethyl Morpholine

Development of Novel Synthetic Pathways

The classical synthesis of 4-(1-(4-Bromophenyl)ethyl)morpholine would likely involve the reductive amination of 1-(4-bromophenyl)ethan-1-one with morpholine (B109124). While functional, this method may present challenges in terms of yield, purification, and, crucially, stereocontrol at the chiral center. Future research should focus on developing more elegant and efficient synthetic strategies that offer improvements in these areas.

Several modern synthetic methodologies could be adapted for this purpose:

Palladium-Catalyzed Carboamination: This approach could enable a convergent synthesis, coupling a substituted ethanolamine (B43304) derivative with an aryl bromide in a single, stereocontrolled step. nih.gov This would be a significant advancement over multi-step classical routes.

Multicomponent Reactions (MCRs): An Ugi or similar MCR could be envisioned to assemble the core structure from simple, diverse building blocks in a single pot. nih.govacs.org This strategy is highly advantageous for creating libraries of related compounds for structure-activity relationship studies.

Ring-Opening Reactions: The use of activated small rings like 2-tosyl-1,2-oxazetidine, reacting with appropriate nucleophiles, offers a novel entry to highly substituted morpholines, providing access to complex architectures that would be difficult to prepare otherwise. acs.org

Green Chemistry Approaches: Exploring methods like the selective monoalkylation of amines using reagents such as ethylene (B1197577) sulfate (B86663) could provide a more sustainable and efficient route, minimizing waste and using less hazardous materials. chemrxiv.org

Table 1: Comparison of Potential Novel Synthetic Pathways

Synthetic Strategy Key Reactants Potential Advantages Key Research Challenge
Pd-Catalyzed Carboamination Substituted ethanolamine, 4-bromo-1-vinylbenzene High stereocontrol, convergent Catalyst optimization, substrate scope
Multicomponent Reactions (Ugi) 1-(4-bromophenyl)ethan-1-one, morpholine, an isocyanide, a suitable acid High efficiency, diversity-oriented Optimization of reaction conditions, purification
Oxazetidine Ring-Opening 2-Tosyl-1,2-oxazetidine, organometallic 4-bromophenyl reagent Access to unique substitution patterns Synthesis of precursors, control of regioselectivity

| Ethylene Sulfate Alkylation | 1-(4-bromophenyl)ethanamine, Ethylene Sulfate | Environmentally friendly, high yield | Control of selectivity with secondary amines |

Advanced Spectroscopic Characterization Techniques for Complex Environments

The presence of a stereocenter in this compound necessitates advanced spectroscopic methods for unambiguous assignment of its absolute configuration and for studying its conformational behavior, especially in complex environments like a simulated biological matrix. Standard techniques such as 1H-NMR and IR spectroscopy, while essential for basic structural confirmation, provide limited information about the molecule's three-dimensional nature.

Future research should employ chiroptical spectroscopy techniques to gain deeper structural insights:

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction of chiral molecules with left and right circularly polarized infrared (for VCD) or Raman scattered (for ROA) light. nih.govrsc.org These methods are exceptionally sensitive to the absolute configuration and solution-state conformation of chiral molecules. Comparing experimental VCD or ROA spectra with quantum chemical predictions would provide definitive proof of the stereochemistry.

Electronic Circular Dichroism (ECD): Synchrotron radiation-based ECD (SRECD) can extend measurements into the vacuum ultraviolet (VUV) region, providing more electronic transitions and thus a richer dataset for structural characterization compared to conventional CD spectroscopy. nih.gov This would be invaluable for creating a unique chiroptical signature for each enantiomer.

Table 2: Advanced Spectroscopic Techniques for Chiral Characterization

Technique Information Gained Potential Application for this compound
Raman Optical Activity (ROA) Absolute configuration, conformational analysis in solution Definitive assignment of the (R) or (S) configuration; study of conformational equilibria. rsc.org
Vibrational Circular Dichroism (VCD) Absolute configuration, hydrogen bonding interactions Complementary method to ROA for stereochemical assignment.
Synchrotron Radiation ECD (SRECD) Detailed electronic transitions, chiroptical fingerprinting Establishing a high-resolution spectroscopic signature for enantiomeric purity testing. nih.gov

| Chiral Analysis by NMR | Diastereomeric differentiation | Use of chiral solvating agents to resolve enantiomeric signals and determine enantiomeric excess. |

Expansion of Computational Modeling in Structure-Function Relationships

Computational chemistry offers a powerful, predictive lens through which to explore the potential properties of this compound before undertaking extensive laboratory work. nih.gov By modeling the molecule and its interactions, researchers can generate hypotheses about its function and guide experimental design, saving time and resources. patsnap.comupc.edu

Key areas for computational exploration include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT), the fundamental electronic properties of the molecule, such as the molecular electrostatic potential (MEP), and HOMO-LUMO energy gap, can be calculated. This provides insight into the molecule's reactivity and potential interaction sites.

Molecular Docking: Although no specific biological target is known, docking studies could be performed against a panel of receptors and enzymes known to bind morpholine-containing or phenethylamine-like ligands. mdpi.commdpi.com This virtual screening could identify potential, hypothetical biological targets for subsequent in vitro testing.

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed if a series of analogues are synthesized and tested. mdpi.com Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for evaluating the molecule's potential as a research tool.

Table 3: Computational Methods and Their Potential Insights

Computational Method Predicted Properties Rationale for Application
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic parameters To understand intrinsic chemical properties and aid in the interpretation of experimental spectra.
Molecular Docking Binding modes, affinity scores to hypothetical targets To generate hypotheses on potential biological interactions for in vitro screening. mdpi.com
Molecular Dynamics (MD) Conformational flexibility, interaction stability, solvation effects To understand the dynamic behavior of the molecule in a simulated physiological environment. nih.gov

| ADMET Prediction | Pharmacokinetic properties (e.g., solubility, permeability) | To assess the molecule's suitability as a chemical probe for in vitro and potential future in vivo non-clinical studies. |

Exploration of New Mechanistic Biological Interactions (In Vitro)

The structural features of this compound suggest it could interact with biological systems, but its specific targets are unknown. A crucial avenue of future research is to perform broad, unbiased in vitro screening to uncover its mechanistic bioactivities. This is particularly relevant given the continuous emergence of novel psychoactive substances (NPS), where new scaffolds require comprehensive characterization to understand their biological effects. azolifesciences.comnih.govclinicallab.com

A systematic screening cascade should be implemented:

Broad Receptor Profiling: The compound should be tested against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, especially those related to the central nervous system (e.g., serotonergic, dopaminergic, and adrenergic receptors).

Enzyme Inhibition Assays: Screening against key enzyme families, such as monoamine oxidases (MAO-A and MAO-B) or various kinases, could reveal unexpected inhibitory activity. mdpi.com The morpholine moiety is a known pharmacophore in many kinase inhibitors. e3s-conferences.orgnih.gov

Cell-Based Functional Assays: Following initial binding hits, functional assays in cultured cells are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator at a given target.

High-Content Screening: This approach can assess the compound's effect on multiple cellular parameters simultaneously (e.g., cytotoxicity, apoptosis, neurite outgrowth), providing a broader picture of its cellular impact.

Table 4: Proposed In Vitro Screening Strategy

Assay Type Target Class Objective
Radioligand Binding Assays GPCRs, Ion Channels, Transporters Identify primary binding targets and determine binding affinity (Ki).
Enzyme Inhibition Assays Kinases, MAO, AChE Discover potential enzymatic inhibitory activity and determine potency (IC50). mdpi.com
Functional Cell-Based Assays Target-expressing cell lines Characterize the nature of the interaction (e.g., agonist, antagonist).

| Antimicrobial Susceptibility Testing | Bacterial and Fungal Strains | To explore potential antibacterial or antifungal properties, as seen in other morpholine derivatives. mdpi.com |

Design of Next-Generation Derivatives for Specific Non-Clinical Applications

Based on the knowledge gained from the avenues described above, the rational design of next-generation derivatives of this compound can be undertaken for use as specialized, non-clinical research tools. The goal would not be to develop a therapeutic, but to create highly specific chemical probes to investigate biological processes. nih.gov

Strategies for derivative design include:

Modifications for Affinity and Selectivity: If a primary biological target is identified, systematic modifications to the bromophenyl and morpholine rings can be made to enhance binding affinity and selectivity. For example, replacing the bromine with other halogens or small functional groups could modulate electronic and steric properties.

Introduction of Reporter Tags: A key application would be the development of tool compounds. This could involve incorporating a fluorescent tag (fluorophore) to create a fluorescent ligand for use in cellular imaging or adding a photoreactive group to create a photo-affinity probe for target identification.

Linker Modification: The ethyl linker could be altered in length or rigidity to optimize the spatial orientation of the phenyl and morpholine rings, which could be critical for binding to a specific target pocket.

Stereochemical Exploration: Synthesizing and testing both the (R) and (S) enantiomers separately is crucial, as biological activity is often stereospecific. nih.gov This would lead to more refined tools for biological study.

Table 5: Strategies for Designing Next-Generation Derivatives

Modification Strategy Example Modification Intended Non-Clinical Application
Affinity/Selectivity Tuning Replace bromine with -CF3, -CN, or -OCH3 Create a highly potent and selective ligand for a specific receptor subtype to probe its function.
Reporter Tagging Add a nitro group for future reduction and coupling to a fluorophore Develop a fluorescent probe for visualizing target localization in cells via microscopy.
Photo-affinity Labeling Incorporate an azido (B1232118) or diazirine group on the phenyl ring Covalently label the biological target upon UV irradiation for definitive target identification.

| Improving Physicochemical Properties | Replace the morpholine oxygen with sulfur (thiomorpholine) | Modulate lipophilicity and metabolic stability for use in more complex biological systems. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1-(4-Bromophenyl)ethyl)morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a bromophenyl-substituted alkyl halide (e.g., 4-bromophenethyl bromide) reacts with morpholine under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or toluene. Optimization involves varying reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of halide to morpholine). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the morpholine ring (δ 2.4–3.8 ppm for N-CH₂ and O-CH₂) and bromophenyl group (δ 7.2–7.6 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 270.165 for [M+H]⁺).
  • IR : Peaks at ~1,100 cm⁻¹ (C-O-C stretching) and ~600 cm⁻¹ (C-Br) validate functional groups .

Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing bromine atom enhances lipophilicity (logP ~2.8), impacting solubility in polar solvents. The ethyl linker between morpholine and bromophenyl groups introduces conformational flexibility, which can be studied via molecular dynamics simulations .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from variations in substituent positions (e.g., bromine at para vs. meta). Systematic SAR studies using isosteric replacements (e.g., fluorine for bromine) and computational docking (e.g., AutoDock Vina) can clarify target specificity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

Perform docking studies to map interactions with target proteins (e.g., GPCRs or kinases).

Use QM/MM simulations to evaluate electronic effects of substituents on binding energy.

Apply ADMET predictors (e.g., SwissADME) to optimize pharmacokinetic profiles while retaining activity .

Q. What experimental approaches are recommended for in vivo toxicity profiling of this compound?

  • Methodological Answer :

  • Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
  • Metabolic stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation. Include histopathology and serum biochemistry in chronic studies .

Specialized Methodological Considerations

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Crystallize the compound in solvents like ethanol/water (slow evaporation). X-ray data (e.g., CCDC entry) reveal bond lengths (C-Br: ~1.9 Å), dihedral angles between morpholine and phenyl rings, and non-covalent interactions (e.g., C-H···O). Refinement with SHELX ensures accuracy (R-factor <0.05) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Waste disposal : Collect brominated waste separately for halogen-specific treatment. Refer to SDS for spill management (e.g., neutralization with sodium bicarbonate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.